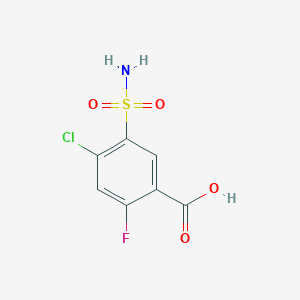

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPTZONHYRXKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499224 | |

| Record name | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4793-22-0 | |

| Record name | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS: 4793-22-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, identified by CAS number 4793-22-0, is a highly functionalized aromatic compound of significant interest in the pharmaceutical industry. Its unique structural arrangement, featuring a benzoic acid core with chlorine, fluorine, and sulfamoyl substituents, renders it a versatile and crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its primary applications, with a particular focus on its role as a key precursor in the manufacturing of the potent diuretic, Furosemide.[1] The document aims to equip researchers and drug development professionals with the necessary technical knowledge to effectively utilize this compound in their synthetic and developmental endeavors.

Introduction and Chemical Identity

This compound is an aromatic sulfonamide that presents as a white to off-white crystalline solid.[2] Its molecular structure is characterized by a benzoic acid core functionalized with a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a sulfamoyl group (-SO₂NH₂) at the 5-position.[2]

The interplay of these functional groups dictates the compound's reactivity and utility. The carboxylic acid group provides a site for esterification or amidation reactions, the sulfamoyl group is polar and capable of hydrogen bonding, influencing solubility and serving as a key pharmacophoric element, and the halogen atoms modulate the electronic properties of the aromatic ring, impacting its reactivity in substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 4793-22-0 | [3][4] |

| Molecular Formula | C₇H₅ClFNO₄S | [3][5] |

| Molecular Weight | 253.64 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid | [2] |

| Boiling Point | 474.8 ± 55.0 °C at 760 mmHg | [8] |

| Density | 1.7 ± 0.1 g/cm³ | [7][8] |

| Flash Point | 240.9 ± 31.5 °C | [7][8] |

| Solubility | Soluble in polar solvents like water and methanol | [2] |

| IUPAC Name | This compound | [6] |

| SMILES | C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O | [6] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. A common and industrially relevant synthetic route starts from 4-chloro-2-fluoro-toluene.[1][9]

Synthetic Pathway Overview

The following diagram illustrates a validated synthetic pathway for the preparation of this compound, which is instrumental in the subsequent synthesis of Furosemide.

Caption: Synthetic pathway from 4-chloro-2-fluoro-toluene to Furosemide.

Detailed Experimental Protocol

This protocol is based on established patent literature and represents a robust method for laboratory-scale synthesis.[1][9]

Step A: Photochlorination of 4-chloro-2-fluoro-toluene (II)

-

Charge a suitable reactor equipped with a UV lamp, a gas inlet, and a condenser with 4-chloro-2-fluoro-toluene.

-

Initiate UV irradiation and bubble chlorine gas through the reaction mixture.

-

Maintain the reaction temperature within a specified range (e.g., 100-120°C) to facilitate the reaction.

-

Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion to 4-chloro-2-fluoro-benzotrichloride (III) is achieved.

-

Upon completion, purge the reactor with an inert gas (e.g., nitrogen) to remove excess chlorine. The crude product is typically used directly in the next step.

Causality and Rationale: Photochlorination is a radical chain reaction initiated by UV light, which cleaves the chlorine molecule into reactive chlorine radicals. These radicals then abstract hydrogen atoms from the methyl group of the toluene derivative, leading to the formation of the trichloromethyl group. This functional group is a key precursor for the subsequent introduction of the carboxylic acid and sulfonyl chloride moieties.

Step B: Chlorosulfonylation and Ammonolysis

-

In a separate reactor, prepare a mixture of sulfuric chlorohydrin and sulfuric acid, and preheat it to a temperature between 60°C and 140°C.[9]

-

Slowly add the 4-chloro-2-fluoro-benzotrichloride (III) obtained from Step A to the preheated acid mixture. The molar ratio of sulfuric chlorohydrin to the benzotrichloride derivative should be at least 4.[9]

-

Maintain the reaction mixture at a temperature of 140-150°C for 1-3 hours to complete the chlorosulfonylation.[9] Gaseous HCl is evolved and should be appropriately scrubbed.

-

Cool the reaction mixture and carefully quench it by adding it to ice water. This hydrolyzes the trichloromethyl group to a carboxylic acid and precipitates the 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid intermediate.

-

Filter the crude product and wash it with water.

-

For ammonolysis, suspend the crude chlorosulfonylated product in water and add ammonium hydroxide.

-

Stir the mixture until the conversion to this compound (IV) is complete, as monitored by High-Performance Liquid Chromatography (HPLC).

-

Isolate the final product, which appears as a white to slightly yellow solid, by filtration. Purity is typically in the range of 94-97% as determined by HPLC.[1][10]

Causality and Rationale: The chlorosulfonylation step introduces the -SO₂Cl group onto the aromatic ring, a highly reactive functional group. The subsequent ammonolysis with ammonium hydroxide replaces the chlorine atom of the sulfonyl chloride with an amino group, forming the stable sulfamoyl group. The harsh conditions of the chlorosulfonylation also facilitate the hydrolysis of the benzotrichloride to the benzoic acid.

Applications in Drug Development

The primary and most well-documented application of this compound is its use as a pivotal intermediate in the synthesis of Furosemide.[1]

Key Intermediate for Furosemide Synthesis

Furosemide is a potent loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease. The synthesis of Furosemide from this compound involves a condensation reaction with furfurylamine.[9]

Condensation Reaction Workflow

Sources

- 1. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 2. CAS 4793-22-0: 2-Fluoro-4-chloro-5-sulfamoyl benzoic acid [cymitquimica.com]

- 3. CAS 4793-22-0 4-Chloro-2-fluoro-5-sulfamylbenzoic acid 4793220 | Chemical e-data Search [en.chem-edata.com]

- 4. This compound | 4793-22-0 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | CAS#:4793-22-0 | Chemsrc [chemsrc.com]

- 9. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 10. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: A Cornerstone Pharmaceutical Intermediate

Introduction: The Unseen Architect of Therapeutic Action

In the intricate world of pharmaceutical sciences, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to a successful therapeutic agent is paved with critical, often unsung, molecular entities known as intermediates. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS: 4793-22-0) is a paramount example of such a cornerstone molecule.[1] This multi-functionalized aromatic compound is not a therapeutic agent itself but serves as a highly versatile building block, indispensable for the synthesis of a range of APIs.[1][2] Its sophisticated structure, featuring a benzoic acid core adorned with chlorine, fluorine, and a sulfamoyl group, provides a unique combination of reactivity and physicochemical properties that are expertly exploited in modern drug discovery and development.[1][2] This guide offers an in-depth exploration of the molecular structure, synthesis, and critical applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Chemical Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The following sections and data tables provide a comprehensive overview of the identity and key physical characteristics of this compound.

Nomenclature and Structural Identifiers

-

Canonical SMILES : C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O[3][4]

-

InChI : InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14)[3][4]

Physicochemical Data

The physical properties of this intermediate are crucial for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Source(s) |

| Melting Point | 245-248 °C (for isomer CAS 4793-24-2) | |

| Boiling Point | 474.7 ± 55.0 °C at 760 mmHg | [2][5] |

| Density | 1.7 ± 0.1 g/cm³ | [2][5] |

| Flash Point | 240.9 ± 31.5 °C | [2][5] |

| XLogP3 | 0.7 | [3][5] |

| PSA (Polar Surface Area) | 106 Ų | [3][5] |

Note: The melting point provided is for the closely related isomer, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS 4793-24-2). This value is expected to be a close approximation for the title compound due to their structural similarity.

Molecular Structure Analysis: A Symphony of Functional Groups

The efficacy of this compound as a synthetic intermediate is a direct result of the interplay between its constituent functional groups. Each group imparts specific electronic and steric properties that guide its reactivity.

Caption: 2D structure of this compound.

-

Benzoic Acid Core : The carboxylic acid group (-COOH) is the primary acidic functional group.[2] It readily participates in reactions such as esterification and salt formation, providing a key handle for molecular modification.[2]

-

Halogen Substituents (Cl and F) : The chlorine and fluorine atoms are electron-withdrawing groups that significantly modify the electronic distribution of the aromatic ring.[2] Their presence influences the regioselectivity of further substitution reactions and can enhance the metabolic stability and binding affinity of the final API.[1]

-

Sulfamoyl Group (-SO₂NH₂) : This polar group is crucial for the biological activity of many diuretic drugs.[2] It is capable of forming hydrogen bonds, which can be critical for receptor binding.[2] The sulfamoyl group is a key pharmacophore in the final drug molecule and also serves as a synthetic handle.[1]

Synthesis Pathway: Constructing a Key Intermediate

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield.[2] A common and effective industrial route begins with 4-chloro-2-fluoro-toluene, as outlined in several patents.

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis derived from established patent literature.

Step 1: Photochlorination of 4-Chloro-2-fluoro-toluene

-

Rationale: This step converts the methyl group of the starting material into a trichloromethyl group, which is a precursor to the carboxylic acid.

-

Procedure:

-

Charge a suitable photochemical reactor with 4-chloro-2-fluoro-toluene.

-

Heat the reactant to approximately 90°C.

-

Bubble gaseous chlorine through the reactant at a controlled flow rate (e.g., 12-16 g/h per mole of starting material) while irradiating with a suitable light source.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 4-chloro-2-fluoro-benzotrichloride is achieved (typically 11-12 hours).

-

The resulting product is often used directly in the next step without extensive purification.

-

Step 2: Chlorosulfonylation

-

Rationale: This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the aromatic ring, which will then be converted to the sulfamoyl group.

-

Procedure:

-

To a cooled reactor, add chlorosulfonic acid and sulfuric acid.

-

Slowly add the 4-chloro-2-fluoro-benzotrichloride from Step 1, maintaining a low temperature. The molar ratio of chlorosulfonic acid to the benzotrichloride derivative should be at least 4:1.

-

Allow the reaction to proceed until completion, which results in the formation of 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid.

-

Carefully quench the reaction mixture by adding it to ice water.

-

The product will precipitate and can be isolated by filtration.

-

Step 3: Ammonolysis

-

Rationale: The sulfonyl chloride is converted to the desired sulfonamide (sulfamoyl group) by reaction with ammonia.

-

Procedure:

-

The wet filter cake of 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid from Step 2 is suspended in a suitable solvent (e.g., dichloromethane).

-

Aqueous ammonia is added, and the mixture is stirred vigorously.

-

The reaction converts the sulfonyl chloride to the sulfonamide.

-

After the reaction is complete, the product, this compound, is isolated. This may involve acidification to precipitate the product, followed by filtration, washing, and drying. The purity is typically assessed by HPLC.

-

Application in Drug Development: The Furosemide Connection

The primary and most significant application of this compound is as the key intermediate in the synthesis of Furosemide (also known as Frusemide). Furosemide is a potent loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension.

The synthesis of Furosemide involves the condensation of this compound with furfurylamine. This reaction is a nucleophilic aromatic substitution where the amine group of furfurylamine displaces the fluorine atom at the 2-position of the benzoic acid ring. The use of the 2-fluoro substituted intermediate is reported to lead to nearly quantitative yields in this condensation step, which is a significant improvement over older synthetic routes that started with 2,4-dichlorobenzoic acid and resulted in lower yields and more by-products.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[5] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid creating dust.[5]

-

Storage: Store in a tightly sealed container in a dry, cool place.

-

Hazards: May cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) for comprehensive hazard information.

Conclusion

This compound is a testament to the critical role of chemical intermediates in the pharmaceutical industry. Its carefully designed molecular structure provides the necessary reactivity and functionality to serve as a pivotal building block for important drugs like Furosemide. A thorough understanding of its properties, synthesis, and handling is essential for any scientist or researcher working in the field of drug development and organic synthesis. This guide provides a solid technical foundation for appreciating and effectively utilizing this vital chemical compound.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid.

- ECHEMI. (n.d.). Buy 4-chloro-2-fluoro-5-sulfamylbenzoic acid from Conier Chem&Pharma Limited.

- PubChem. (n.d.). This compound.

- Chemsrc. (n.d.). 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | CAS#:4793-22-0.

- Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.

- ChemicalBook. (n.d.). 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | 4793-22-0.

- ChemicalBook. (n.d.). 2-CHLORO-4-FLUORO-5-SULFAMOYLBENZOIC ACID | 4793-24-2.

- National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.

- Google Patents. (n.d.). WO1996012714A1 - Process for the preparation of furosemide.

- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid in Drug Discovery.

Sources

- 1. 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | CAS#:4793-22-0 | Chemsrc [chemsrc.com]

- 2. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4793-22-0|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 2-CHLORO-4-FLUORO-5-SULFAMOYLBENZOIC ACID | 4793-24-2 [amp.chemicalbook.com]

Decoding the Molecular Architecture: A Technical Guide to the SMILES Notation of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

This guide provides an in-depth exploration of the Simplified Molecular-Input Line-Entry System (SMILES) notation for 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, a key intermediate in modern drug discovery. We will dissect its SMILES string to understand its structural representation and delve into the physicochemical properties, synthesis, and applications that make this molecule a valuable building block for researchers and pharmaceutical professionals.

The Language of Structure: Deciphering the SMILES Notation

The canonical SMILES for this compound is C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O [1]. This compact string is a powerful representation of the molecule's two-dimensional structure. Let's break it down to understand the language of SMILES.

-

The Aromatic Core: The string begins and ends with C1=C...C1, which denotes a cyclic structure. The lowercase 'c' could also be used to represent aromatic carbons, but the explicit single and double bonds are also correct. The numbers indicate the start and end of the ring.

-

Substituents on the Ring: The parentheses (...) indicate branches from the main chain, which in this case is the benzene ring. Each substituent is placed in parentheses immediately after the atom to which it is attached.

-

C(=O)O: This represents the carboxylic acid group (-COOH). The carbon is double-bonded to one oxygen and single-bonded to another.

-

F: The fluoro group.

-

Cl: The chloro group.

-

S(=O)(=O)N: This is the sulfamoyl group (-SO2NH2). The sulfur is double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.

-

The SMILES string can be read as a traversal of the molecular graph. The specific arrangement in the string reflects the connectivity of the atoms.

Caption: Atomic connectivity of this compound.

Physicochemical Profile

The unique arrangement of functional groups in this compound dictates its chemical and physical properties, which are crucial for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C7H5ClFNO4S | [1][2] |

| Molecular Weight | 253.64 g/mol | [1][2] |

| CAS Number | 4793-22-0 | [1][3] |

| Density | 1.7 g/cm³ | [2][3] |

| Boiling Point | 474.8 °C at 760 mmHg | [2][3] |

| Melting Point | 242-245 °C | [4] |

| pKa | 2.51 (Predicted) | [4] |

The presence of the carboxylic acid and sulfamoyl groups, which can participate in hydrogen bonding, influences the molecule's solubility and melting point. The halogen atoms, chlorine and fluorine, modulate the electronic distribution within the aromatic ring, impacting its reactivity.

Synthesis and Chemical Reactivity

This compound is typically synthesized through a multi-step process starting from simpler substituted benzene derivatives. The synthetic strategy often involves key reactions such as sulfonation, chlorination or fluorination, and the introduction of the carboxylic acid group via methods like Grignard reactions or oxidation of a side chain. Careful control of reaction conditions is essential to achieve high yields and purity.

Caption: A generalized synthetic workflow for this compound.

The reactivity of the aromatic ring is significantly influenced by its substituents. The electron-withdrawing nature of the chloro, fluoro, sulfamoyl, and carboxylic acid groups deactivates the ring towards electrophilic substitution, while directing incoming electrophiles to specific positions. Conversely, these groups can activate the ring for nucleophilic aromatic substitution.

A Cornerstone in Drug Discovery

The structural complexity of this compound makes it a highly valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its utility stems from the diverse chemical functionalities it possesses:

-

The Sulfamoyl Group: This group is a common feature in many antibacterial agents, where it can act as a structural mimic of para-aminobenzoic acid (PABA), a key substrate in bacterial folic acid synthesis[5]. It also serves as a versatile handle for further chemical modifications to explore structure-activity relationships (SAR).

-

The Halogen Substituents: The chlorine and fluorine atoms play a crucial role in modulating the electronic properties and metabolic stability of drug candidates. Halogenation can enhance the binding affinity of a molecule to its target protein and improve its pharmacokinetic profile by blocking sites of metabolic degradation.

-

The Carboxylic Acid Group: This acidic moiety can participate in salt formation, which is often used to improve the solubility and bioavailability of a drug. It can also be converted into other functional groups like esters or amides to fine-tune the properties of the final compound.

The scaffold of this compound has been utilized in the development of various therapeutic agents. For instance, it is a key precursor in the synthesis of certain diuretics and has been investigated for its potential in developing novel carbonic anhydrase inhibitors for the treatment of conditions like glaucoma and cancer[6][7]. Its derivatives have also been explored as potential anti-HIV-1 agents[].

Conclusion

The SMILES notation C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O provides a concise and machine-readable representation of the complex structure of this compound. A thorough understanding of this notation is the first step towards appreciating the molecule's rich chemistry and its significant role in the pharmaceutical sciences. Its unique combination of functional groups offers a versatile platform for the design and synthesis of novel therapeutics, making it an indispensable tool in the arsenal of medicinal chemists and drug development professionals.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid. [Link]

-

Chemsrc. 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | CAS#:4793-22-0. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid in Drug Discovery. [Link]

-

PubChem. L-Proline, 1-((2S)-3-mercapto-2-methyl-1-oxopropyl)-, mixt. with 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;uranium. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-5-sulfamoylanthranilic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-2-(decylamino)-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. [Link]

-

IRIS. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. [Link]

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

Sources

- 1. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | CAS#:4793-22-0 | Chemsrc [chemsrc.com]

- 4. 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | 4793-22-0 [chemicalbook.com]

- 5. 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | 4793-24-2 | Benchchem [benchchem.com]

- 6. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unibs.it [iris.unibs.it]

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid (Furosemide)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, widely known by its non-proprietary name Furosemide, is a potent loop diuretic integral to the clinical management of edema and hypertension.[1][2] This technical guide provides a comprehensive examination of its biological activity, beginning with its fundamental chemical properties and extending to its primary mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental protocols for its evaluation. The narrative emphasizes the causality behind its pharmacological effects, focusing on its interaction with the Na+-K+-2Cl- cotransporter (NKCC2). Furthermore, this guide explores off-target effects, therapeutic applications, and the structure-activity relationships that define its class. Detailed, step-by-step methodologies for critical assays are provided to ensure scientific integrity and reproducibility for professionals in drug discovery and development.

Introduction and Chemical Identity

This compound, or Furosemide, is a derivative of sulfamoyl benzoic acid and a cornerstone of diuretic therapy.[3][4] It is clinically utilized to manage fluid overload in conditions such as congestive heart failure, liver cirrhosis, and renal disease.[2] The compound's efficacy is rooted in its ability to induce rapid and potent diuresis.[5]

Chemical and Physical Properties:

-

IUPAC Name: this compound[6]

-

CAS Number: 54-31-9

-

Molecular Formula: C₁₂H₁₁ClN₂O₅S

-

Molecular Weight: 330.74 g/mol

-

Solubility: Low solubility and permeability are notable characteristics that can influence its bioavailability.[7] The carboxylic acid group provides acidic properties, while the sulfamoyl group is polar and capable of hydrogen bonding.

Primary Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter (NKCC2)

Furosemide's principal therapeutic effect is achieved through the potent and competitive inhibition of the Na+-K+-2Cl- cotransporter, specifically the NKCC2 isoform.[1][8][9]

-

The Molecular Target (NKCC2): The NKCC2 symporter is located on the apical (luminal) membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[2][9][10] This region of the nephron is responsible for reabsorbing approximately 20-25% of the filtered sodium chloride (NaCl), making NKCC2 a critical site for regulating salt and water balance.[9][10][11]

-

Molecular Interaction: Furosemide is actively secreted into the proximal tubule via organic anion transporters to reach its site of action in the tubular lumen.[12][13] It then binds to the chloride-binding site of the NKCC2 transporter, preventing the conformational changes necessary for ion translocation.[13][14] This inhibition blocks the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular fluid into the renal interstitial fluid.[1][14]

-

Physiological Cascade:

-

Inhibition of Ion Reabsorption: By blocking NKCC2, Furosemide causes a significant increase in the luminal concentrations of Na+, K+, and Cl-.[14]

-

Disruption of Osmotic Gradient: The thick ascending limb is crucial for generating the hypertonic medullary interstitium required for water reabsorption in the collecting ducts.[10] Furosemide's action disrupts this process, impairing the kidney's ability to concentrate urine.[10][13]

-

Diuresis and Natriuresis: The increased solute concentration within the tubules leads to an osmotic retention of water, resulting in a powerful diuretic (increased urine volume) and natriuretic (increased sodium excretion) effect.[2][13]

-

Electrolyte Excretion: The blockade also leads to increased urinary excretion of potassium, calcium, and magnesium.[2]

-

Signaling Pathway of Furosemide Action

Caption: Furosemide's mechanism of action via NKCC2 inhibition.[11]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) and dose-response relationship of Furosemide is critical for its effective clinical use.

Pharmacokinetics:

-

Absorption: Oral bioavailability is highly variable, averaging around 50-60% but ranging from 10% to 100%.[10][12] Food can delay absorption.[15]

-

Distribution: Furosemide is extensively bound to plasma proteins (>95%), primarily albumin, which limits its glomerular filtration.[10][12]

-

Metabolism: Approximately 50% of a dose is metabolized, primarily in the kidney, to an active glucuronide conjugate.[13]

-

Excretion: The majority of the drug (about 85%) is eliminated by the kidneys through both glomerular filtration and active tubular secretion.[10] The elimination half-life is short, typically around 1-2 hours.[5]

Pharmacodynamics:

-

Onset and Duration: When administered intravenously, the diuretic effect begins within 5 minutes.[1] Orally, the onset is within an hour, with peak effects at 1-2 hours.[1][12] The duration of action is typically 4-6 hours.[10]

-

Dose-Response: The dose-response curve for Furosemide is sigmoidal, with a ceiling effect.[10] Doses above a certain threshold (e.g., 40mg IV in healthy individuals) do not produce a significantly greater diuretic response.[10]

| PK/PD Parameter | Value / Description | Source(s) |

| Oral Bioavailability | 10-100% (highly variable) | [10] |

| Protein Binding | >95% (primarily albumin) | [10] |

| Elimination Half-life | ~1-2 hours | [5] |

| Time to Peak Effect (Oral) | 1-2 hours | [12] |

| Duration of Action (Oral) | 4-6 hours | [10] |

| Primary Route of Excretion | Renal (tubular secretion) | [1][10] |

Experimental Protocols for Characterizing Biological Activity

To validate the biological activity of Furosemide or its analogs, a combination of in vitro and in vivo assays is essential.

In Vitro Assay: NKCC2 Inhibition via ⁸⁶Rb⁺ Uptake

Principle: This assay quantitatively measures a compound's ability to inhibit NKCC2 function.[11] Genetically engineered cells expressing NKCC2 are used, and the uptake of radioactive Rubidium (⁸⁶Rb⁺), a surrogate for K⁺, is measured.[11]

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing human NKCC2 in a suitable culture medium (e.g., DMEM with 10% FBS).

-

Cell Plating: Seed cells into 96-well plates and allow them to grow to confluence.

-

Pre-incubation: Wash cells with a chloride-free medium to stimulate NKCC2 activity. Then, pre-incubate the cells for 15-20 minutes with various concentrations of Furosemide (or test analogs). Include a positive control (e.g., 100 µM Furosemide) and a vehicle control (e.g., DMSO).

-

Ion Uptake: Initiate the uptake by adding a flux buffer containing ⁸⁶Rb⁺, Na⁺, K⁺, and Cl⁻. Incubate for a short period (e.g., 2-5 minutes) at 37°C.

-

Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold wash buffer. Lyse the cells to release the intracellular ⁸⁶Rb⁺.

-

Quantification: Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro NKCC2 Inhibition Assay

Caption: Standard workflow for an in vitro ⁸⁶Rb⁺ uptake assay.

In Vivo Model: Diuretic Response in Rodents (Lipschitz Test)

Principle: The Lipschitz test is a standard in vivo method to assess the diuretic, natriuretic, and kaliuretic activity of a test compound in rats.[11][16][17]

Methodology:

-

Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).[11][16] House them individually in metabolic cages designed for urine collection.

-

Acclimatization and Fasting: Acclimatize the animals for several days. Fast them overnight (18 hours) before the experiment, with free access to water.

-

Grouping: Divide animals into groups (n=6 per group):

-

Group I: Control (Vehicle, e.g., normal saline)

-

Group II: Standard (Furosemide, e.g., 20 mg/kg, p.o.)

-

Group III-V: Test Compound at low, medium, and high doses.

-

-

Hydration and Dosing: Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration and promote urine flow. Thirty minutes later, administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Urine Collection: Collect urine cumulatively at regular intervals (e.g., 1, 2, 4, 6, and 24 hours). Record the total volume for each animal.

-

Electrolyte Analysis: Analyze the urine samples for Na⁺ and K⁺ concentrations using a flame photometer.

-

Data Analysis: Calculate the total urine output, Na⁺ excretion, and K⁺ excretion for each group. Compare the results from the test groups to the control and standard groups using appropriate statistical tests (e.g., ANOVA).

Other Biological Activities and Off-Target Effects

While Furosemide's primary action is on NKCC2, it exhibits other biological activities that contribute to its overall profile and side effects.

-

Inhibition of NKCC1: Furosemide also inhibits NKCC1, an isoform found in various tissues, including the inner ear.[8][18] This action is believed to be the basis of its ototoxic (hearing loss) side effects.[19]

-

Ototoxicity: At high doses or with rapid intravenous infusion, Furosemide can cause reversible or permanent hearing loss and tinnitus.[20][21][22] The mechanism involves altering the ionic composition of the endolymph in the inner ear by inhibiting NKCC1 in the stria vascularis.[20][23]

-

GABA-A Receptor Antagonism: Furosemide can act as an antagonist at GABA-A receptors, with some selectivity for specific subunits.[8][18] The clinical significance of this interaction is not fully established but may relate to central nervous system effects.

-

Vasodilation: Furosemide can induce vasodilation, which contributes to its antihypertensive effect.[2] This may be mediated by the production of prostaglandins.[10]

-

Carbonic Anhydrase Inhibition: A very weak inhibitory effect on carbonic anhydrase has been noted, but it does not significantly contribute to its diuretic action.[1]

Structure-Activity Relationships (SAR)

The diuretic activity of Furosemide and related loop diuretics is highly dependent on their chemical structure, which is based on a 5-sulfamoyl-2- or 3-aminobenzoic acid scaffold.[3][24]

-

Acidic Group at C-1: A carboxylic acid or other acidic group at the C-1 position is essential for optimal activity.[24][25] This group is believed to facilitate binding to the transporter.[13]

-

Sulfamoyl Group at C-5: The unsubstituted sulfamoyl (-SO₂NH₂) group at the C-5 position is critical for high-ceiling diuretic activity.[3][25]

-

Activating Group at C-4: An electron-withdrawing group, such as chlorine (Cl), at the C-4 position enhances diuretic potency.[3][24][25]

Therapeutic Applications and Conclusion

Primary Clinical Uses:

-

Treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease, including nephrotic syndrome.[1][3]

-

Management of hypertension, often in cases where other diuretics are not effective, such as in patients with renal impairment.[1][26]

Conclusion: this compound (Furosemide) is a powerful pharmacological agent whose biological activity is dominated by its potent inhibition of the NKCC2 cotransporter in the Loop of Henle. This targeted action results in significant diuresis, making it an indispensable tool in clinical medicine. A thorough understanding of its mechanism, PK/PD profile, and potential off-target effects, grounded in robust experimental validation, is paramount for its safe and effective use and for the development of next-generation diuretics with improved therapeutic profiles. Future research may focus on designing analogs with greater selectivity for NKCC2 over NKCC1 to minimize ototoxicity or with more predictable pharmacokinetic properties.

References

-

Wikipedia. Furosemide. [Link]

-

Oxford Medical Education. Furosemide. [Link]

-

Patsnap Synapse. What is the mechanism of Furosemide?. [Link]

-

PubMed. Pharmacokinetics of furosemide in man after intravenous and oral administration. Application of moment analysis. [Link]

-

University of Arizona. Ototoxicity of loop diuretics. [Link]

-

PubMed. Pathophysiology of furosemide ototoxicity. [Link]

-

Scribd. Sar Loop Diuretics. [Link]

-

PharmGKB. Furosemide – Pharmacokinetics. [Link]

-

PubMed Central. Ototoxic effects and mechanisms of loop diuretics. [Link]

-

YouTube. Frusemide - Mechanism of Action. [Link]

-

Deranged Physiology. Furosemide. [Link]

-

Slideshare. Structure Activity Relationship of Diuretics. [Link]

-

Pharmacy Times. Common Drugs and Their Mechanisms of Ototoxicity. [Link]

-

SpringerLink. Pharmacokinetics of Furosemide in Patients with Congestive Heart Failure. [Link]

-

YouTube. Pharmacology of Furosemide (Lasix) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

-

ResearchGate. Acute Sensorineural Hearing Loss: Furosemide Ototoxicity Revisited. [Link]

-

YouTube. SAR of Loop Diuretics (Sulphonamide Derivatives). [Link]

-

IP International Journal of Comprehensive and Advanced Pharmacology. A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]

-

Pharmacy 180. SAR of Loop Diuretics. [Link]

-

PubMed. Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after furosemide administration. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]

-

Slideshare. Diuretics screening models. [Link]

-

ResearchGate. A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid. [Link]

-

NCBI Bookshelf. Furosemide - StatPearls. [Link]

-

Mayo Clinic. Furosemide (oral route) - Side effects & dosage. [Link]

-

Healthline. Furosemide Oral Forms Side Effects and How to Manage Them. [Link]

-

NHS. Side effects of furosemide. [Link]

-

Medical News Today. Furosemide: Side effects, dosage, uses, and more. [Link]

-

PubMed Central. In vitro release studies of furosemide reference tablets: influence of agitation rate, USP apparatus, and dissolution media. [Link]

Sources

- 1. Furosemide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Furosemide? [synapse.patsnap.com]

- 3. scribd.com [scribd.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vitro release studies of furosemide reference tablets: influence of agitation rate, USP apparatus, and dissolution media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]

- 11. benchchem.com [benchchem.com]

- 12. Furosemide – Pharmacokinetics [sepia2.unil.ch]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. youtube.com [youtube.com]

- 15. Pharmacokinetics of furosemide in man after intravenous and oral administration. Application of moment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 17. benchchem.com [benchchem.com]

- 18. Furosemide | NKCC inhibitor | Probechem Biochemicals [probechem.com]

- 19. pharmacytimes.com [pharmacytimes.com]

- 20. Ototoxicity of loop diuretics [wong.ro]

- 21. Pathophysiology of furosemide ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Ototoxic effects and mechanisms of loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmacy180.com [pharmacy180.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Furosemide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Executive Summary

This compound represents a core chemical scaffold that is fundamental to the activity of a powerful class of pharmaceuticals known as loop diuretics. While often utilized as a building block in the synthesis of more complex molecules, its intrinsic structure contains the essential pharmacophore responsible for potent diuretic effects.[1][2] The mechanism of action is best understood through the archetypal loop diuretic, furosemide, which features a closely related chemical moiety. This guide provides a detailed exploration of the molecular mechanism, focusing on the interaction with the Na-K-2Cl cotransporter (NKCC2), the downstream physiological consequences, and the experimental methodologies employed to elucidate this action. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important diuretic scaffold.

Introduction to the this compound Scaffold

This compound is an aromatic compound characterized by a benzoic acid core substituted with chloro, fluoro, and sulfamoyl functional groups.[3] This specific arrangement of functional groups is the cornerstone of the pharmacological activity of loop diuretics, a class of drugs that produce a profound and rapid increase in urine output (diuresis).[4][5] These agents are critical in the management of fluid overload (edema) associated with heart failure, liver cirrhosis, and kidney disease, as well as for treating high blood pressure.[5] The primary therapeutic effect is achieved by targeting a specific ion transporter in the kidneys, leading to a significant increase in the excretion of salt and water.[6]

The Molecular Target: Na-K-2Cl Cotransporter Isoform 2 (NKCC2)

The principal molecular target for the this compound pharmacophore is the Na-K-2Cl Cotransporter Isoform 2 (NKCC2) .

-

Location and Function: NKCC2 is an integral membrane protein located on the apical (luminal) membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle in the kidney.[7][8]

-

Physiological Significance: The TAL is a critical segment of the nephron responsible for reabsorbing approximately 20-25% of the filtered sodium and chloride.[9] NKCC2 facilitates the electroneutral transport of one sodium ion (Na+), one potassium ion (K+), and two chloride ions (Cl−) from the tubular fluid into the cell.[6][8] This process is a key driver for establishing the hypertonic medullary interstitium, an osmotic gradient essential for the kidney's ability to concentrate urine and conserve water.[9]

Core Mechanism of Action: Competitive Inhibition of NKCC2

The diuretic action stems from the direct, competitive inhibition of the NKCC2 transporter from the luminal side of the nephron.[8][10]

-

Delivery to Site of Action: Being highly protein-bound, loop diuretics are not readily filtered at the glomerulus. Instead, they are actively secreted into the tubular fluid of the proximal tubule by organic anion transporters (OATs).[7][11]

-

Binding and Inhibition: Upon reaching the TAL, the molecule binds to the chloride-binding site of the NKCC2 transporter.[7][10] This binding event physically obstructs the transporter's ability to bind and translocate its substrate ions (Na+, K+, 2Cl−).

-

Resulting Natriuresis and Diuresis: The inhibition of ion reabsorption leads to a significant increase in the concentration of these solutes within the tubular lumen. This increased luminal osmolarity retains water within the tubule, preventing its reabsorption and leading to a powerful diuretic effect.[4][6][9]

The diagram below illustrates the cellular mechanism of NKCC2 inhibition.

Caption: Inhibition of the NKCC2 transporter in the thick ascending limb.

Downstream Physiological & Electrochemical Consequences

The inhibition of NKCC2 initiates a cascade of effects beyond simple diuresis.

-

Increased Excretion of Divalent Cations: Under normal conditions, the recycling of K+ back into the lumen via ROMK channels creates a net positive electrical potential in the tubular fluid. This lumen-positive potential is the driving force for the paracellular reabsorption of divalent cations, namely calcium (Ca2+) and magnesium (Mg2+). By inhibiting NKCC2, loop diuretics abolish this potential, leading to a significant increase in the urinary excretion of Ca2+ and Mg2+.[4]

-

Disruption of the Counter-Current Mechanism: The reabsorption of NaCl in the TAL is fundamental to creating the hypertonic environment in the renal medulla. By blocking this step, loop diuretics diminish the medullary osmotic gradient.[9] This impairs the ability of the collecting ducts to reabsorb water under the influence of antidiuretic hormone (ADH), further contributing to the diuretic effect and reducing the kidney's maximum urine concentrating ability.

-

Prostaglandin Synthesis: A secondary effect of loop diuretics is the enhancement of prostaglandin production within the kidney.[9] Prostaglandins are vasodilators, and their increased synthesis can lead to increased renal blood flow. This effect can be blunted by non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit prostaglandin synthesis, potentially reducing the diuretic's efficacy.

Pharmacokinetic Profile of Representative Loop Diuretics

While this compound is a foundational structure, its pharmacokinetic properties can be understood by examining clinically used derivatives. Key parameters differ among agents like furosemide, bumetanide, and torsemide, affecting their clinical application.

| Parameter | Furosemide | Bumetanide | Torsemide |

| Oral Bioavailability | 10-90% (highly variable) | 80-100% | 80-100% |

| Protein Binding | >95% | >95% | >99% |

| Metabolism | Primarily glucuronidation[12][13] | Cytochrome P450 pathways[12] | Cytochrome P450 (CYP2C9)[12][13] |

| Half-life | 1.5 - 2 hours (prolonged in renal failure)[13] | ~1 hour | 3 - 4 hours[12] |

| Duration of Action | ~6 hours | 4 - 6 hours | 12 - 16 hours |

| Relative Potency | 1 | 40 | 2-4 |

Data compiled from multiple sources.[12][13]

Key Experimental Protocols for Mechanistic Studies

The mechanism of NKCC2 inhibitors is validated through a series of established in vitro and in vivo protocols.

Protocol 1: In Vitro NKCC Activity Assessment via Thallium Flux Assay

This is a widely used, fluorescence-based method to measure the activity of K+ transporters and channels, using thallium (Tl+) as a surrogate for K+.

Objective: To quantify the inhibitory effect of a compound on NKCC2 activity in a controlled cellular environment.

Methodology:

-

Cell Culture: Utilize a stable cell line (e.g., HEK-293) engineered to express the human NKCC2 transporter. Culture cells to confluence in appropriate multi-well plates.

-

Dye Loading: Wash the cells with a chloride-free buffer. Incubate the cells with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) which becomes fluorescent upon binding Tl+.

-

Compound Incubation: Add the test compound (e.g., this compound) at various concentrations to the wells. Include a positive control (e.g., furosemide) and a negative control (vehicle).

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate the transport by adding a stimulus buffer containing Na+, Cl-, and Tl+.

-

Data Acquisition: Measure the change in fluorescence intensity over time. The rate of fluorescence increase is proportional to the rate of Tl+ influx via NKCC2.

-

Analysis: Calculate the rate of Tl+ influx for each condition. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Caption: Workflow for the in vitro Thallium Flux Assay.

Protocol 2: In Vivo Diuresis and Natriuresis in a Rodent Model

Objective: To assess the diuretic and natriuretic efficacy of the compound in a living organism.

Methodology:

-

Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats in metabolic cages for 24-48 hours. Provide free access to food and water.

-

Hydration: Administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a hydrated state and promote a baseline urine flow.

-

Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Urine Collection: Collect urine at specified intervals (e.g., every hour for 6 hours) using the metabolic cages.

-

Measurement: Record the total urine volume for each collection period.

-

Electrolyte Analysis: Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.

-

Data Analysis: Calculate the total urine output (mL/kg) and total electrolyte excretion (mmol/kg) for each treatment group. Compare the results from the compound-treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Broader Implications and Future Directions

While the primary action of the 4-chloro-5-sulfamoylbenzoic acid scaffold is on NKCC2 in the kidney, related transporters like NKCC1 are expressed in various other tissues. Research has explored the inhibition of NKCC1, which is expressed in tissues like the inner ear and certain cancer cells.

-

Ototoxicity: The inhibition of NKCC1 in the stria vascularis of the inner ear is believed to contribute to the potential ototoxic (hearing loss) side effects of high-dose loop diuretic therapy.[14]

-

Oncology: Some studies have shown that furosemide can inhibit the proliferation of certain cancer cells that overexpress NKCC1, suggesting potential, though not yet clinically established, applications beyond diuresis.[15]

Future research may focus on developing more selective NKCC2 inhibitors to minimize off-target effects or on understanding the complex regulatory pathways, such as cGMP-dependent protein kinase I signaling, that modulate NKCC2 activity in response to diuretic administration.[16]

Conclusion

The this compound structure is a highly effective pharmacophore that achieves its potent diuretic effect through the competitive inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This primary action disrupts the reabsorption of a substantial portion of filtered sodium chloride, leading to a powerful diuresis and natriuresis. The downstream consequences include the abolition of the lumen-positive potential, which increases the excretion of calcium and magnesium, and the impairment of the kidney's urine concentrating ability. The principles of its mechanism, thoroughly characterized through the study of drugs like furosemide, provide a robust framework for the continued development and understanding of diuretic therapies.

References

-

Furosemide. (n.d.). In Wikipedia. Retrieved January 5, 2026. [Link]

-

Furosemide. (n.d.). Oxford Medical Education. Retrieved January 5, 2026. [Link]

-

Wilcox, C. S. (2002). Clinical pharmacology of loop diuretics. Cardiovascular Drugs and Therapy, 16(Supplement 1), 3-8. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Furosemide? Patsnap. [Link]

-

Dr Matt & Dr Mike. (2017, July 18). Frusemide - Mechanism of Action [Video]. YouTube. [Link]

-

Al-Dabayebeh, H., & Al-Azzam, S. (2025, May 30). Clinical Pharmacology of Loop Diuretics in Critical Care. PubMed. [Link]

-

Wilcox, C. S. (1999). Clinical pharmacology of loop diuretics in health and disease. Oxford Academic. [Link]

-

Pharmacology of Loop Diuretics. (2025, December 28). Source not specified. [Link]

-

Furosemide (oral route). (2025, December 1). Mayo Clinic. [Link]

-

Loop diuretic. (n.d.). In Wikipedia. Retrieved January 5, 2026. [Link]

-

Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid. (2025, December 31). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Matsuo, K., et al. (2007). Furosemide, a blocker of Na+/K+/2Cl- cotransporter, diminishes proliferation of poorly differentiated human gastric cancer cells by affecting G0/G1 state. PubMed. [Link]

-

Wang, Y., et al. (2021). The Acute Effects of Furosemide on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea. Frontiers in Molecular Neuroscience. [Link]

-

Schlossmann, J., et al. (2015). Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after furosemide administration. PubMed. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026. [Link]

-

Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino). (n.d.). PharmaCompass. [Link]

-

Ellison, D. H., & Felker, G. M. (2017). Pharmacology of compounds targeting cation-chloride cotransporter physiology. PMC - NIH. [Link]

Sources

- 1. 2-CHLORO-4-FLUORO-5-SULFAMOYLBENZOIC ACID | 4793-24-2 [amp.chemicalbook.com]

- 2. 4793-22-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacology of Loop Diuretics | Pharmacology Mentor [pharmacologymentor.com]

- 5. Furosemide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. What is the mechanism of Furosemide? [synapse.patsnap.com]

- 7. Loop diuretic - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]

- 10. youtube.com [youtube.com]

- 11. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | The Acute Effects of Furosemide on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea [frontiersin.org]

- 15. Furosemide, a blocker of Na+/K+/2Cl- cotransporter, diminishes proliferation of poorly differentiated human gastric cancer cells by affecting G0/G1 state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after furosemide administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

An In-Depth Technical Guide to the Therapeutic Potential of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: A Keystone Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide delves into the technical intricacies of this compound, a molecule of significant interest not as a direct therapeutic agent, but as a highly versatile and critical starting material in the synthesis of potent pharmaceuticals. We will explore its chemical properties, its pivotal role in the development of established drugs like furosemide, and its untapped potential for generating novel therapeutics targeting a range of diseases.

Molecular Profile and Physicochemical Characteristics

This compound is an aromatic compound featuring a benzoic acid core substituted with chloro, fluoro, and sulfamoyl functional groups. This specific arrangement of electron-withdrawing and hydrogen-bonding groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.

| Property | Value |

| CAS Number | 4793-22-0[1] |

| Molecular Formula | C₇H₅ClFNO₄S[1] |

| Molecular Weight | 253.64 g/mol [1] |

| IUPAC Name | This compound[1] |

| Appearance | White solid (typical) |

| Solubility | Varies depending on the solvent; the carboxylic acid and sulfamoyl groups allow for solubility in certain polar organic solvents and aqueous basic solutions. |

The presence of the carboxylic acid allows for reactions like esterification and amidation, while the sulfamoyl group offers a site for hydrogen bonding, influencing the solubility and biological interactions of its derivatives. The halogen atoms, chlorine and fluorine, modulate the electronic distribution of the aromatic ring, which can enhance the metabolic stability and binding affinity of the final drug molecules.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that typically starts with simpler substituted benzene derivatives. While various specific pathways exist, a general conceptual workflow involves the sequential introduction of the functional groups onto the aromatic ring.

Caption: Generalized synthetic pathway for this compound.

Each step in the synthesis requires meticulous control of reaction conditions to ensure high yield and purity, which is critical for its use in the development of Active Pharmaceutical Ingredients (APIs).

Therapeutic Applications as a Precursor

The primary therapeutic relevance of this compound lies in its role as a key intermediate for the synthesis of a class of drugs known as loop diuretics.

Furosemide and the Inhibition of the Na-K-2Cl Cotransporter

Furosemide, a potent loop diuretic, is a prominent example of a drug synthesized from a sulfamoylbenzoic acid core. Loop diuretics act on the thick ascending limb of the Loop of Henle in the kidneys to inhibit the Na-K-2Cl (NKCC2) cotransporter. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water and electrolyte excretion (diuresis). This mechanism is fundamental to the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.

Caption: Mechanism of action of furosemide and other loop diuretics.

Structure-Activity Relationship (SAR) of Loop Diuretics

The specific structural features of this compound are crucial for the diuretic activity of its derivatives. SAR studies have established several key principles for 5-sulfamoylbenzoic acid-based diuretics:[2][3]

-

Carboxylic Acid Group (C1): An acidic group at this position is essential for diuretic activity.[2][3]

-

Sulfamoyl Group (C5): The -SO₂NH₂ moiety is critical for binding to the target and is a hallmark of this class of diuretics.[2][3]

-

Activating Group (C4): An electron-withdrawing group, such as chlorine (Cl), at this position enhances the diuretic potency.[3]

The synthesis of furosemide involves the amination of the carboxylic acid of a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, with furfurylamine.[4] The core structure provided by the sulfamoylbenzoic acid is the pharmacophore responsible for the diuretic effect.

Emerging Therapeutic Frontiers Beyond Diuresis

The versatility of the this compound scaffold extends beyond diuretics. Researchers are exploring its use in developing novel therapeutics for a variety of diseases by modifying the core structure to interact with different biological targets.

Alzheimer's Disease: Targeting Neuroinflammation and Amyloid Aggregation

Recent studies have investigated furosemide analogs for the treatment of Alzheimer's disease.[5] Furosemide itself has been shown to modulate the inflammatory response of microglia, the primary immune cells of the brain.[5] By synthesizing a series of analogs based on the anthranilate platform (structurally related to sulfamoylbenzoic acid), researchers have developed compounds that not only reduce the production of pro-inflammatory markers like TNF-α and IL-6 but also inhibit the aggregation of β-amyloid oligomers and fibrils, two key pathological hallmarks of Alzheimer's.[5]

Anti-HIV-1 Agents: CCR5 Antagonists

The related compound, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, serves as a reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives that act as CCR5 antagonists.[6] The CCR5 receptor is a co-receptor used by the HIV-1 virus to enter host cells. By blocking this receptor, these compounds can prevent viral entry, representing a promising strategy for anti-HIV therapy.

Experimental Protocol: Amide Coupling

A common and critical step in derivatizing this compound is the formation of an amide bond at the carboxylic acid position. This is a standard procedure in medicinal chemistry to link the core scaffold to various other chemical moieties to explore new biological activities.

Objective: To synthesize an N-substituted amide derivative of this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

A primary or secondary amine (R-NH₂)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.1 to 1.5 equivalents of thionyl chloride or oxalyl chloride dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours or until the reaction is complete (monitored by TLC).

-

Remove the excess solvent and activating agent under reduced pressure to yield the crude acyl chloride.

-

-

Amide Bond Formation:

-

Dissolve the crude acyl chloride in a fresh portion of the anhydrous solvent.

-

In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of the non-nucleophilic base in the same solvent.

-

Slowly add the amine solution to the acyl chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

-

Conclusion and Future Perspectives

This compound stands as a testament to the importance of foundational molecules in drug discovery. While not a therapeutic agent in its own right, its unique chemical architecture provides the essential framework for a range of potent drugs, from life-saving diuretics to promising new treatments for neurodegenerative and infectious diseases. The continued exploration of derivatives built upon this scaffold holds significant promise for the development of next-generation therapeutics with improved efficacy and novel mechanisms of action. The strategic modification of its functional groups offers a rich field of investigation for medicinal chemists aiming to address unmet medical needs.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-31). Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid.

- Korpi, E. R., et al. (1998). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. European Journal of Pharmacology, 344(2-3), 269-277.

- Shani, J., et al. (1983). Structure activity correlation for diuretic furosemide congeners. Pharmacology, 26(3), 172-180.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid in Drug Discovery.

- Manidhar, M., et al. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Research in Pharmacy and Chemistry, 1(3).

- A. A. Siddiqui, et al. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. European Journal of Medicinal Chemistry, 222, 113565.

- Benchchem. (n.d.). 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | 4793-24-2.

- Scribd. (n.d.). Sar Loop Diuretics.

- Feit, P. W. (1975). Structure-activity relationships of sulphamoyl diuretics.

- Pharmacy 180. (n.d.). SAR of Loop Diuretics.

- YouTube. (2022, April 18). Structure Activity Relationship of Loop Diuretics | Furosemide Bumetanide SAR Medicinal Chemistry.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- ACS Publications. (n.d.). Aminobenzoic acid diuretics. 2.

- Experts@Minnesota. (1990, January 1).

- ChemicalBook. (n.d.). 4-Chloro-5-sulphamoylbenzoic acid synthesis.

- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

- Pharmaffiliates. (n.d.). CAS No : 4793-24-2 | Product Name : 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid.

Sources

- 1. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Technical Guide on 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: A Cornerstone Precursor for Loop Diuretics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, a pivotal chemical intermediate in the synthesis of potent loop diuretics. We will delve into its chemical characteristics, established synthesis protocols, its crucial role in the production of Furosemide, the mechanism of action of the resulting pharmaceuticals, and the critical structure-activity relationships that govern their efficacy.

Core Characteristics of the Precursor

This compound (CAS 4793-22-0) is a highly functionalized aromatic compound. Its molecular architecture, featuring a benzoic acid core substituted with chloro, fluoro, and sulfamoyl groups, makes it an exceptionally versatile building block for creating complex Active Pharmaceutical Ingredients (APIs). The interplay of these functional groups dictates its reactivity and suitability as a precursor. The carboxylic acid group provides a reactive site for amidation, the sulfamoyl group is essential for diuretic activity, and the halogen atoms modulate the electronic properties and metabolic stability of the final drug molecule.

| Property | Value |

| CAS Number | 4793-22-0[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₅ClFNO₄S[1] |

| Molecular Weight | 253.64 g/mol [1] |

| Appearance | White to slightly yellow solid[2][3] |

Synthesis of this compound

The industrial synthesis of this key intermediate is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. A widely adopted and patented route begins with 4-chloro-2-fluorotoluene.[2][3][4][5]

Detailed Experimental Protocol: Synthesis of Furosemide

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound in a solvent such as ethanol.

-

Reagent Addition: Add furfurylamine to the solution. An excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the hydrofluoric acid byproduct.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Isolation: Cool the reaction mixture. The crude Furosemide product often precipitates from the solution.

-

Purification: Collect the crude solid by filtration. Purify the product by recrystallization, typically from ethanol or an ethanol-water mixture, to yield pure Furosemide. [6]6. Characterization: Confirm the identity and purity of the synthesized Furosemide using analytical methods such as NMR, IR spectroscopy, and melting point determination. [6]

Mechanism of Action of Derived Loop Diuretics

Diuretics synthesized from this precursor, like Furosemide, are classified as "loop" or "high-ceiling" diuretics. [7]They exert a powerful diuretic effect by acting on the thick ascending limb of the loop of Henle in the kidney. [8][9] Primary Target: The Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC2)

The primary molecular target is the Na⁺-K⁺-2Cl⁻ cotransporter (symporter), known as NKCC2, located on the apical (luminal) membrane of the epithelial cells in the thick ascending limb. [7][10]

-

Inhibition: Loop diuretics compete for the Cl⁻ binding site on the NKCC2 protein. [7]2. Blocked Reabsorption: By inhibiting the transporter, these drugs block the reabsorption of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) from the tubular fluid back into the body. [8][11]This segment of the nephron is responsible for reabsorbing about 20-25% of the filtered sodium load, so its inhibition leads to a significant increase in salt excretion (saluresis). [9][11]3. Diuresis: Water follows the retained solutes (primarily Na⁺) in the tubule due to osmotic pressure, leading to a substantial increase in urine output (diuresis). [8]4. Loss of Medullary Gradient: The thick ascending limb is crucial for generating the hypertonic environment in the renal medulla. By inhibiting solute reabsorption here, loop diuretics reduce the osmotic gradient, which impairs the kidney's ability to concentrate urine in the collecting ducts. [7][9]5. Increased Ca²⁺ and Mg²⁺ Excretion: The reabsorption of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in this segment is driven by the positive electrical potential in the lumen, which is generated by K⁺ recycling. By blocking the NKCC2 transporter, loop diuretics disrupt this potential, leading to increased urinary excretion of Ca²⁺ and Mg²⁺. [7][9]

Structure-Activity Relationships (SAR)

The diuretic potency and profile of drugs derived from sulfamoylbenzoic acid are governed by specific structural features.

-

5-Sulfamoyl Group: The presence of the sulfamoyl (-SO₂NH₂) group at the 5th position is considered essential for high-ceiling diuretic activity. [12]Replacing it with a methylsulfonyl group (-SO₂CH₃) can maintain the diuretic pattern but generally leads to decreased potency. [13]* 1-Carboxylic Acid Group: The carboxyl group (-COOH) at the C-1 position is crucial for optimal activity, likely playing a role in binding to the transporter and ensuring secretion into the proximal tubule via organic anion transporters. [12]* 4-Position Substituent: An activating, electron-withdrawing group at the 4th position, such as Chlorine (Cl), is vital. Other groups like alkoxy or phenyl can also confer activity. [12]* 2- or 3-Position Amino Group: The nature of the substituent at the 2nd or 3rd position significantly influences potency. For Furosemide, the 2-(furfurylamino) group is key. [12]This part of the molecule can be varied to produce other potent diuretics like Bumetanide (3-butylamino group).

Conclusion

This compound is more than just a chemical intermediate; it is a foundational building block for a class of life-saving diuretic medications. Its specific arrangement of functional groups enables the efficient and high-yield synthesis of Furosemide and related loop diuretics. A thorough understanding of its synthesis, its conversion to the final API, and the mechanistic and structural basis for the drug's potent pharmacological effect is essential for professionals engaged in pharmaceutical research, development, and manufacturing. The continued study of this and related precursors paves the way for the development of new and improved diuretic agents.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-31). Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid.

- Benchchem. Application Notes and Protocols for the Total Synthesis of Furosemide.

- Wikipedia. Loop diuretic.

- Pharmacy 180. SAR of Loop Diuretics.